(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a synthetic compound often used in organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used as a protecting group for amines in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the piperidine ring through alkylation reactions.
Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl group is attached to the nitrogen atom of the piperidine ring using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine or other bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the Fmoc group to yield the free amine.
Scientific Research Applications
(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amine site during peptide synthesis. The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,6S)-6-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc group. This makes it particularly useful in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-23(20(12-14)21(24)25)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFAGZLDPBTZFF-JLTOFOAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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